molecular formula C10H15NO2 B15187989 Etilefrine, (R)- CAS No. 2259-99-6

Etilefrine, (R)-

Cat. No.: B15187989
CAS No.: 2259-99-6
M. Wt: 181.23 g/mol
InChI Key: SQVIAVUSQAWMKL-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etilefrine hydrochloride involves several steps:

    Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent and stirred until dissolved. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture is maintained at this temperature for 3-6 hours.

    Hydrochloric Acid Addition: Hydrochloric acid solution is added to adjust the pH to 0.5-1.5, followed by cooling to 10°C or below. The product, alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride, is separated and washed.

    Catalytic Hydrogenation: The product is dissolved in an alcohol solvent and heated. A catalyst is added, and the mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours under a relative pressure of not greater than 0.05 MPa.

    Crystallization: The final product, etilefrine hydrochloride, is crystallized, separated, and washed

Chemical Reactions Analysis

Types of Reactions

Etilefrine undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, etilefrine can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert etilefrine to its corresponding alcohol derivatives.

    Substitution: Etilefrine can undergo substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Etilefrine has a wide range of applications in scientific research:

Mechanism of Action

Etilefrine exerts its effects by acting as an agonist at alpha and beta adrenergic receptors. It primarily stimulates alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. Additionally, it has some activity at beta-1 adrenergic receptors, which increases cardiac output and stroke volume. The combined effect of these actions results in the elevation of blood pressure and improved venous return .

Comparison with Similar Compounds

Etilefrine is similar to other adrenergic agonists such as epinephrine, phenylephrine, and norfenefrine. it has unique properties that distinguish it from these compounds:

Similar Compounds

  • Epinephrine
  • Phenylephrine
  • Norfenefrine
  • Orciprenaline
  • Terbutaline

Etilefrine’s unique combination of alpha and beta receptor activity makes it particularly effective in treating orthostatic hypotension, setting it apart from other adrenergic agonists.

Properties

CAS No.

2259-99-6

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol

InChI

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/t10-/m0/s1

InChI Key

SQVIAVUSQAWMKL-JTQLQIEISA-N

Isomeric SMILES

CCNC[C@@H](C1=CC(=CC=C1)O)O

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O

Origin of Product

United States

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